Sodium L-glutamate
Overview
Description
Sodium L-glutamate, also known as Monosodium glutamate (MSG), is a white crystalline substance and a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .
Synthesis Analysis
Glutamate is synthesized from ammonium and alpha ketoglutaric acid, a tricarboxylic acid (TCA) cycle intermediate . This synthesis requires the oxidation of either NADH or NADPH . The enzymes involved in glutamate synthesis, glutamate dehydrogenase (EC 1.4.1.4) and glutamate synthase (EC 1.4.1.13), are reversible .Molecular Structure Analysis
The molecular structure of Sodium L-glutamate is complex and involves various components. It has been studied using various techniques such as dielectric relaxation spectroscopy (DRS) and statistical mechanics .Chemical Reactions Analysis
Glutamate undergoes various chemical reactions. An electrochemical aptamer-based sensor was developed for glutamate, which is crucial for studying signal transmission and diagnosing pathological conditions in the brain . Glutamate also reacts with water molecules beyond the first hydration shell .Physical And Chemical Properties Analysis
Sodium L-glutamate is a bright, white powder similar to salt . It is soluble in water . Aqueous solutions of Sodium L-glutamate were investigated by dielectric relaxation spectroscopy (DRS) and statistical mechanics to study the hydration and dynamics of the L-glutamate anion .Scientific Research Applications
1. Application in Cellulose Modification
Sodium L-glutamate has been identified as an efficient catalyst for cross-linking between butanetetracarboxylic acid (BTCA) and cellulose. In a study by Ji, Tang, Hu, and Yan (2019), sodium L-glutamate was found to significantly improve the anti-wrinkle properties of treated fabrics, suggesting its potential application in textile manufacturing (Ji, Tang, Hu, & Yan, 2019).
2. Involvement in Neuronal Function
Sodium L-glutamate plays a vital role in brain functions. According to a study by Rose, Ziemens, Untiet, and Fahlke (2018), sodium-dependent glutamate transporters are crucial for synaptic transmission, shaping synaptic transmission and protecting neurons from hyper-excitability and excitotoxic damage (Rose, Ziemens, Untiet, & Fahlke, 2018).
3. Role in Flavor Enhancement
Sodium L-glutamate is commonly used as a flavor enhancer in the food industry. Butnariu and Sarac (2019) highlighted its use in enhancing the flavor of dishes, despite having no taste itself. It activates when combined with spices or flavored foods, suggesting its broad application in culinary arts (Butnariu & Sarac, 2019).
4. Protective Role Against Toxicity
Research has also explored sodium L-glutamate's protective role against toxicity. Hajihasani et al. (2020) discussed the protective effects of natural products against sodium L-glutamate-induced toxicity, indicating its significance in understanding and mitigating health disorders like neurotoxicity and hepatotoxicity (Hajihasani, Soheili, Zirak, Sahebkar, & Shakeri, 2020).
5. Production Using Microorganisms
The production of L-glutamic acid, the form used as a food additive, involves microorganisms like Corynebacterium glutamicum. A study by Shyamkumar, Moorthy, Ponmurugan, and Baskar (2014) detailed the production process using submerged fermentation, indicating its biotechnological applications (Shyamkumar, Moorthy, Ponmurugan, & Baskar, 2014).
Future Directions
Future research on Sodium L-glutamate is focused on its role in the nervous system and its potential effects on neuronal viability linked to the pathogenesis and/or progression of neurodegenerative diseases . Another area of interest is the study of the hydration and dynamics of the L-glutamate anion .
properties
IUPAC Name |
disodium;(2S)-2-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEDJBXQKAGXNJ-QTNFYWBSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NNa2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
Record name | Disodium glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00894749 | |
Record name | Disodium glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White, practically odourless crystals or crystalline powder | |
Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | MONOSODIUM GLUTAMATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
Record name | MONOSODIUM GLUTAMATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Disodium glutamate | |
CAS RN |
16690-92-9, 68187-30-4, 16177-21-2 | |
Record name | Disodium glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium cocoyl glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0US799L9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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